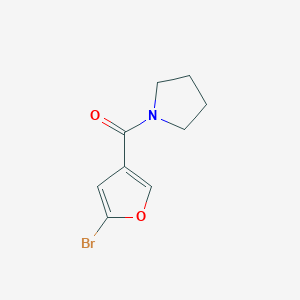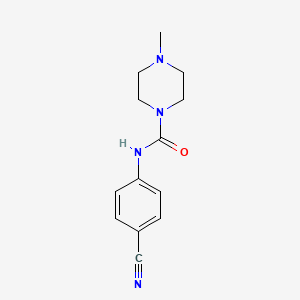
N-(2-methylpropyl)quinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylpropyl)quinoxaline-6-carboxamide is a chemical compound that belongs to the quinoxaline family. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has shown promising results in various studies, making it an essential tool for researchers looking to understand the intricacies of the human brain.
Mécanisme D'action
The mechanism of action of N-(2-methylpropyl)quinoxaline-6-carboxamide involves the inhibition of the NMDA receptor. This receptor plays a critical role in the regulation of synaptic plasticity and memory formation. By inhibiting this receptor, N-(2-methylpropyl)quinoxaline-6-carboxamide can modulate synaptic transmission and alter the strength of synaptic connections in the brain.
Biochemical and Physiological Effects:
N-(2-methylpropyl)quinoxaline-6-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), which is a key process in the formation of long-term memories. It has also been shown to increase the release of neurotransmitters such as glutamate and dopamine, which are essential for normal brain function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methylpropyl)quinoxaline-6-carboxamide in lab experiments is its potent inhibitory effect on the NMDA receptor. This makes it an essential tool for researchers looking to understand the mechanisms underlying learning and memory. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Researchers must be careful to use appropriate concentrations and safety measures when working with this compound.
Orientations Futures
There are several future directions for research involving N-(2-methylpropyl)quinoxaline-6-carboxamide. One area of interest is the role of this compound in the regulation of synaptic plasticity and memory formation. Further research is needed to fully understand the mechanisms underlying these processes and how N-(2-methylpropyl)quinoxaline-6-carboxamide can be used to modulate them.
Another area of interest is the potential therapeutic applications of N-(2-methylpropyl)quinoxaline-6-carboxamide. It has been shown to have potential in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. Further research is needed to fully understand the therapeutic potential of this compound and how it can be used to treat these disorders.
Conclusion:
In conclusion, N-(2-methylpropyl)quinoxaline-6-carboxamide is a potent inhibitor of the NMDA receptor that has been extensively studied for its potential use in scientific research. It has shown promising results in various studies, making it an essential tool for researchers looking to understand the intricacies of the human brain. Further research is needed to fully understand the mechanisms underlying its effects and its potential therapeutic applications.
Méthodes De Synthèse
N-(2-methylpropyl)quinoxaline-6-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-methylpropylamine with 2,3-dichloroquinoxaline in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(2-methylpropyl)quinoxaline-6-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of the NMDA receptor, which is a key player in the regulation of synaptic plasticity and memory formation. This makes it an essential tool for researchers looking to understand the mechanisms underlying learning and memory.
Propriétés
IUPAC Name |
N-(2-methylpropyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9(2)8-16-13(17)10-3-4-11-12(7-10)15-6-5-14-11/h3-7,9H,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEXNZYVBGSCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=NC=CN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)quinoxaline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)




![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)
![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)

